molecular formula C12H9NO5S B1682948 TCS-3035 CAS No. 871085-49-3

TCS-3035

Cat. No.: B1682948
CAS No.: 871085-49-3
M. Wt: 279.27 g/mol
InChI Key: WXMCOLGPDOYHNK-UITAMQMPSA-N
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Mechanism of Action

Target of Action

The primary target of TCS 3035 is the GPR35 , a G protein-coupled receptor . GPR35 is a receptor that plays a significant role in various biological processes, including immune modulation, gastric function, and insulin secretion .

Mode of Action

TCS 3035 acts as an agonist for the GPR35 receptor . This means that it binds to the receptor and activates it, leading to a series of biochemical reactions. The pEC50 values for TCS 3035 are 5.13 and 5.86 for rat and human GPR35 orthologs, respectively , indicating its high potency towards both human and rat GPR35.

Pharmacokinetics

It is soluble up to 100 mm in dmso , which may have implications for its bioavailability.

Result of Action

The molecular and cellular effects of TCS 3035’s action are largely dependent on the specific biological context in which it is used. Given its role as a GPR35 agonist, it is likely to have effects on immune modulation, gastric function, and insulin secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS 3035 involves the reaction of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield TCS 3035 .

Industrial Production Methods

While specific industrial production methods for TCS 3035 are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for higher yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

TCS 3035 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phenoxy and thiazolidinylidene moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

TCS 3035 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the function and signaling pathways of GPR35.

    Biology: Helps in understanding the role of GPR35 in immune response and inflammation.

    Medicine: Potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new drugs targeting GPR35

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCS 3035 is unique due to its high specificity and potency towards GPR35. It has a pEC50 value of 5.86 for human GPR35, indicating its strong agonistic activity. Additionally, the structural features of TCS 3035, such as the thiazolidinylidene and phenoxyacetic acid moieties, contribute to its distinct pharmacological profile .

Properties

IUPAC Name

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMCOLGPDOYHNK-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367830
Record name 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123021-85-2
Record name 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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